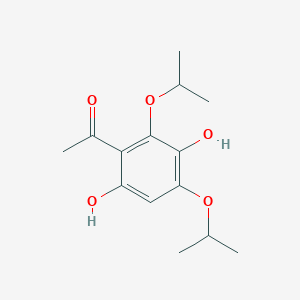
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone is an organic compound with the molecular formula C14H20O5 This compound is characterized by the presence of two hydroxyl groups and two isopropoxy groups attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
The synthesis of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be achieved through several synthetic routes. One common method involves the protection of hydroxyl groups followed by the introduction of isopropoxy groups. The reaction conditions typically involve the use of protecting agents and isopropyl halides under basic conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The isopropoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Its structural features may allow it to be used in drug development, particularly in designing molecules with antioxidant properties.
Industry: It can be used in the production of polymers and other materials with specific functional properties
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone involves its interaction with molecular targets through its hydroxyl and isopropoxy groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include oxidative stress pathways, where the compound acts as an antioxidant .
Comparación Con Compuestos Similares
1-(3,6-Dihydroxy-2,4-diisopropoxy-phenyl)ethanone can be compared with similar compounds such as:
2,4-Dihydroxyacetophenone: Lacks the isopropoxy groups, making it less hydrophobic.
4-Acetylresorcinol: Similar structure but with different substituents, leading to different reactivity and applications.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties, similar to the compound .
Propiedades
Número CAS |
93344-49-1 |
|---|---|
Fórmula molecular |
C14H20O5 |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
1-[3,6-dihydroxy-2,4-di(propan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C14H20O5/c1-7(2)18-11-6-10(16)12(9(5)15)14(13(11)17)19-8(3)4/h6-8,16-17H,1-5H3 |
Clave InChI |
NPNPWOFVFTZREK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=C(C(=C1)O)C(=O)C)OC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


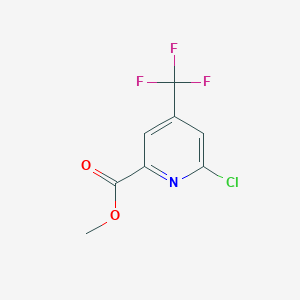

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
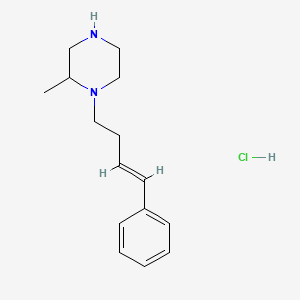
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
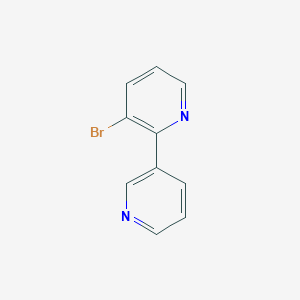
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
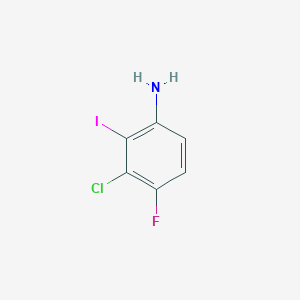

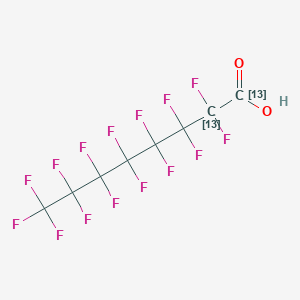

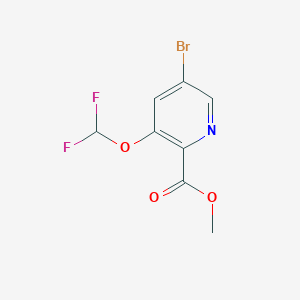
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
